molecular formula C20H20FN3O3S2 B2978918 N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 905673-98-5

N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2978918
CAS RN: 905673-98-5
M. Wt: 433.52
InChI Key: WEFLUZCBZWXNTI-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. This compound is known to have a strong binding affinity for certain proteins that are involved in various cellular processes, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Antimicrobial Screening

Some novel compounds, including those related to the specified structure, have been synthesized and screened for their antimicrobial activity. These studies highlight the interest in fluoro-substituted sulphonamide benzothiazoles, given their pharmacologically proven therapeutic potentials. The synthesized compounds have shown a range of biological activities, underlining the significance of such structures in developing potential antimicrobial agents (V. Jagtap et al., 2010).

Inhibition Studies and Anticancer Potential

Research has also explored the anticancer potential of compounds with similar structures, focusing on their pro-apoptotic activities and ability to inhibit specific enzymes or cellular processes associated with cancer. For example, certain derivatives have demonstrated significant inhibitory effects on melanoma cell lines, suggesting their potential as anticancer agents (Ö. Yılmaz et al., 2015).

Role in Drug Development and Molecular Docking Studies

The structural uniqueness and the incorporation of fluorine atoms and sulfonyl groups have been utilized in the development of new drugs, including the exploration of their binding affinities through molecular docking studies. These studies aim to predict the interaction between such compounds and biological targets, potentially leading to the development of novel therapeutic agents with specific biological activities (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Fluorine's Role in Medicinal Chemistry

The incorporation of fluorine into benzothiazole and benzamide structures has been a subject of interest due to fluorine's unique properties, such as enhancing the biological activity and metabolic stability of pharmaceuticals. Studies on fluorobenzamides containing thiazole and thiazolidine have demonstrated promising antimicrobial activities, indicating the importance of fluorine substitution in medicinal chemistry (N. Desai et al., 2013).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-13-5-2-3-12-24(13)29(26,27)15-10-8-14(9-11-15)19(25)23-20-22-18-16(21)6-4-7-17(18)28-20/h4,6-11,13H,2-3,5,12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFLUZCBZWXNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

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